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Abstract

BMS-180742, a fibrinogen receptor antagonist developed by Bristol Myers Squibb, represents
a targeted approach to antithrombotic therapy. This document provides a comprehensive
technical overview of the discovery, mechanism of action, and preclinical development of BMS-
180742. While the compound was ultimately discontinued, the data from its preclinical
evaluation offer valuable insights into the therapeutic potential and challenges of targeting the
fibrinogen receptor. This guide summarizes key quantitative data, outlines plausible
experimental protocols based on available information, and visualizes the underlying biological
pathways and experimental workflows.

Introduction: The Rationale for Fibrinogen Receptor
Antagonism

The fibrinogen receptor, also known as glycoprotein lib/llla (GP lIb/llla), is a key player in the
final common pathway of platelet aggregation. Upon platelet activation, the GP lib/llla receptor
undergoes a conformational change, enabling it to bind fibrinogen. A single fibrinogen molecule
can then bridge two platelets, leading to the formation of a platelet plug. In pathological
conditions, this process can result in thrombosis and subsequent cardiovascular events.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1667161?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

BMS-180742 was developed as a small molecule antagonist of the fibrinogen receptor, with the
therapeutic goal of preventing platelet aggregation and thrombosis. Unlike some other
antithrombotic agents, which target earlier steps in the coagulation cascade, fibrinogen
receptor antagonists directly inhibit the formation of the platelet thrombus.

Discovery and Development Trajectory

BMS-180742 was identified as a promising antithrombotic candidate during a discovery
program at Bristol Myers Squibb.[1] The compound was classified as a fibrinogen receptor
antagonist intended for the treatment of cardiovascular diseases.[1] Despite promising
preclinical results in specific models of thrombosis, the development of BMS-180742 was
ultimately discontinued.[1] The precise reasons for its discontinuation are not publicly available,
but potential factors could include a narrow therapeutic window, lack of efficacy in certain
thrombosis models, or unforeseen toxicities.

Mechanism of Action

BMS-180742 exerts its antithrombotic effect by selectively inhibiting the binding of fibrinogen to
the thrombin exosite on the GP lIb/llla receptor.[1] This is a distinct mechanism compared to
agents that block the catalytic site of thrombin.[1] By occupying the anion-binding exosite,
BMS-180742 prevents fibrinogen from cross-linking platelets, thereby inhibiting platelet
aggregation.[1]

Studies in rat aortic smooth muscle cells demonstrated that BMS-180742 dose-dependently
reduced the inositol phosphate (IP) response to alpha-thrombin.[1] This suggests that BMS-
180742 interferes with thrombin-mediated intracellular signaling pathways. Notably, the IP
response induced by TRAP-7 (a thrombin receptor-activating peptide) was unaffected by BMS-
180742, indicating that the compound does not interfere with the thrombin receptor itself but
rather the interaction of thrombin with its substrate.[1]

Signaling Pathway of Fibrinogen Receptor Antagonism
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Caption: Mechanism of action of BMS-180742 in inhibiting platelet aggregation.

Preclinical Efficacy

The preclinical development of BMS-180742 focused on evaluating its antithrombotic efficacy
and its effect on bleeding time in various animal models.

In Vivo Thrombosis Models

BMS-180742 demonstrated significant efficacy in a model of venous thrombosis, with over 90%
inhibition observed.[1] However, the compound was found to be ineffective in a model of
arterial thrombosis.[1] This discrepancy in efficacy suggests that the underlying mechanisms of
venous and arterial thrombosis may respond differently to fibrinogen receptor antagonism by
BMS-180742.

Preclinical Efficacy of BMS-180742

Thrombosis Model Inhibition
Venous Thrombosis >90%/1]
Arterial Thrombosis No Inhibition[1]

Bleeding Time Assessment
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A critical aspect of antithrombotic drug development is the therapeutic window between efficacy
and bleeding risk. At doses that effectively inhibited venous thrombosis, BMS-180742 had no
significant effect on bleeding time.[1] This suggests a potentially favorable safety profile in this
regard.

Experimental Protocols

While the specific, detailed experimental protocols for the preclinical studies of BMS-180742
are not publicly available, the following sections outline plausible methodologies based on
standard practices in the field.

In Vivo Thrombosis Model (Generalized Protocol)

This protocol describes a general workflow for assessing the efficacy of an antithrombotic
agent in an animal model of thrombosis.

Animal Preparation
(e.g., Anesthetized Rabbit)

'

Drug Administration
(BMS-180742 or Vehicle)

'

Thrombus Induction
(e.g., Vascular Injury)

'

Thrombus Measurement
(e.g., Weight, Imaging)

'

Data Analysis
(% Inhibition vs. Vehicle)
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Caption: Generalized workflow for an in vivo thrombosis study.
Methodology:
o Animal Model: Male New Zealand White rabbits are anesthetized.

e Drug Administration: BMS-180742 is administered intravenously at varying doses. A vehicle
control group receives the formulation without the active compound.

e Thrombosis Induction:

o Venous Thrombosis: A segment of the jugular vein is isolated, and stasis is induced.
Thrombosis is initiated by the introduction of a thrombogenic stimulus (e.g., thrombin or

collagen).

o Arterial Thrombosis: Anesthetized rabbits are subjected to endothelial injury of the carotid
artery, for example, by electrical stimulation, leading to thrombus formation.

o Thrombus Quantification: After a set period, the arterial or venous segment is excised, and
the formed thrombus is isolated and weighed.

o Data Analysis: The percentage inhibition of thrombus formation is calculated by comparing
the mean thrombus weight in the drug-treated groups to the vehicle control group.

Phosphoinositide Hydrolysis Assay (Generalized
Protocol)

This protocol outlines a general method for measuring the effect of a compound on intracellular
signaling through the phosphoinositide pathway.
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Cell Culture
(e.g., Rat Aortic Smooth Muscle Cells)

'

Radiolabeling
(e.g., with [3H]-myo-inositol)

'

Pre-incubation
(with BMS-180742 or Vehicle)

'

Stimulation
(e.g., with alpha-thrombin)

:

Extraction of Inositol Phosphates

'

Quantification by Scintillation Counting

Click to download full resolution via product page
Caption: Generalized workflow for a phosphoinositide hydrolysis assay.
Methodology:

e Cell Culture: Rat aortic smooth muscle cells are cultured to near confluence in appropriate
media.

e Radiolabeling: The cells are incubated with [3H]-myo-inositol for 24-48 hours to label the
cellular phosphoinositide pools.

¢ Pre-incubation: The cells are washed and then pre-incubated with varying concentrations of
BMS-180742 or vehicle for a defined period.
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o Stimulation: The cells are stimulated with a known agonist, such as alpha-thrombin, for a
short period to induce phosphoinositide hydrolysis.

o Extraction: The reaction is terminated, and the cells are lysed. The aqueous phase
containing the inositol phosphates is separated.

» Quantification: The total inositol phosphates are separated by ion-exchange chromatography
and quantified by liquid scintillation counting.

o Data Analysis: The results are expressed as the percentage of the response observed with
the agonist alone.

Synthesis

Detailed information regarding the chemical synthesis of BMS-180742 is not available in the
public domain.

Clinical Development

There is no publicly available information on any clinical trials conducted with BMS-180742. Its
"discontinued" status suggests that it did not proceed to late-stage clinical development.

Conclusion

BMS-180742 is a fibrinogen receptor antagonist that showed promise in preclinical models of
venous thrombosis without a significant impact on bleeding time. Its mechanism of action,
involving the inhibition of fibrinogen binding to the thrombin exosite, provided a targeted
approach to antithrombotic therapy. However, its lack of efficacy in an arterial thrombosis model
and subsequent discontinuation highlight the complexities of developing novel antithrombotic
agents. The preclinical data for BMS-180742 contribute to the broader understanding of
fibrinogen receptor antagonism and may inform the development of future antithrombotic
therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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